2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]benzoic acid
Description
This compound features a pyrrolidine ring (5-membered nitrogen-containing heterocycle) substituted at the 3-position with a benzoic acid moiety and protected at the 1-position by a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under acidic conditions and ease of removal under basic conditions . The benzoic acid functionality enhances solubility in polar solvents and enables conjugation via esterification or amidation, making it valuable in drug discovery and materials science.
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)23-12-6-1-7-18(23)17-13-14-27(15-17)26(30)31-16-24-21-10-4-2-8-19(21)20-9-3-5-11-22(20)24/h1-12,17,24H,13-16H2,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEFHSKTYGFGCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]benzoic acid is a synthetic compound notable for its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group. This compound is primarily utilized in organic chemistry and biological research, particularly in peptide synthesis and drug development. The Fmoc group serves as a protective group, allowing for the selective assembly of peptides and influencing the biological activity of the resulting compounds.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The mechanism of action of this compound is primarily associated with its role in peptide synthesis. The Fmoc group protects the amino functionality during synthesis, preventing side reactions. Upon completion, the Fmoc group can be removed under mild conditions, allowing for further reactions involving the free amine group. This selective protection-deprotection strategy is crucial for constructing complex peptides that can exhibit specific biological activities.
Biological Activity
Research indicates that this compound has several biological activities:
- Enzyme Interaction : The compound has been utilized to study enzyme mechanisms and protein interactions by incorporating it into peptide sequences, allowing researchers to probe structural and functional aspects of proteins.
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit antitumor properties. For instance, compounds with similar structures have shown significant inhibition of tumor growth in various cancer models .
- Drug Development : The compound's ability to serve as a building block in peptide synthesis makes it valuable in developing peptide-based therapeutics. Its unique structure allows for modifications that can enhance efficacy and selectivity against specific biological targets.
Case Study 1: Antitumor Efficacy
A study investigated the antitumor efficacy of compounds derived from this compound in xenograft models. The results indicated that certain derivatives exhibited up to 100% regression in tumor size when administered at optimal dosages .
| Compound | Dosage (mg/kg) | Tumor Regression (%) |
|---|---|---|
| Compound A | 100 | 100 |
| Compound B | 50 | 86 |
| Control | N/A | 0 |
Case Study 2: Peptide Synthesis
In a separate study focusing on peptide synthesis, researchers utilized this compound to create a series of peptides that were evaluated for their binding affinity to specific receptors involved in cell signaling pathways. The incorporation of the Fmoc-protected pyrrolidine moiety facilitated the formation of cyclic peptides with enhanced stability and potency .
Research Findings
Recent research has highlighted the versatility of this compound in various applications:
- Peptide Synthesis : The Fmoc group allows for efficient assembly of peptides, which are crucial in drug discovery.
- Biological Assays : Compounds derived from this structure have been tested in various biological assays, showing promising results in terms of cellular activity and specificity against target proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Heterocycle Modifications
Piperidine Derivatives :
- Example: 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS: 180576-05-0) .
- Comparison: Replacing pyrrolidine (5-membered) with piperazine (6-membered, two nitrogens) increases conformational flexibility and basicity. Piperazine derivatives exhibit enhanced water solubility due to additional hydrogen-bonding sites.
- Applications: More suited for targeting receptors requiring extended binding pockets.
Azetidine Derivatives :
Functional Group Replacements
Oxadiazole-Containing Analogs :
- Thiol-Functionalized Derivatives: Example: (R)-2-(Fmoc-amino)-3-mercaptopropanoic acid (CAS: 135248-89-4) . Comparison: The thiol (-SH) group enables disulfide bond formation, critical in peptide cyclization. However, thiols are prone to oxidation, requiring inert handling conditions compared to the stable benzoic acid.
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
